2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine
Description
2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 3-chloro-1H-1,2,4-triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both pyridine and triazole rings in its structure imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Properties
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-7-10-5-12(11-7)6-3-1-2-4-9-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUHDUHEFVUSAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=NC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine typically involves the following steps:
Formation of 3-chloro-1H-1,2,4-triazole: This can be achieved by reacting hydrazine with carbon disulfide to form 1,2,4-triazole, followed by chlorination using thionyl chloride or phosphorus oxychloride.
Coupling with Pyridine: The 3-chloro-1H-1,2,4-triazole is then coupled with pyridine under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the triazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Cyclization Reactions: The triazole and pyridine rings can engage in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substituted Triazoles: Products where the chlorine atom is replaced by other functional groups.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states on the triazole or pyridine rings.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine is used as a precursor for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures through various chemical transformations.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its bioactivity, and the addition of the pyridine ring can enhance its pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides. Its ability to interact with biological targets makes it a valuable component in the formulation of crop protection agents.
Mechanism of Action
The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can engage in π-π stacking interactions. These interactions can disrupt the normal function of biological molecules, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,4-triazol-1-yl)pyridine: Lacks the chlorine substituent, which can affect its reactivity and bioactivity.
3-(1H-1,2,4-triazol-1-yl)pyridine: The triazole ring is attached at a different position on the pyridine ring, leading to different chemical properties.
2-(4-chloro-1H-1,2,3-triazol-1-yl)pyridine: Contains a 1,2,3-triazole ring instead of a 1,2,4-triazole ring, which can alter its biological activity.
Uniqueness
2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine is unique due to the presence of the chlorine atom on the triazole ring, which can enhance its reactivity in nucleophilic substitution reactions. Additionally, the specific positioning of the triazole ring on the pyridine scaffold provides distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
